

14-Dehydروبrowniine and its Class of Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **14-Dehydروبrowniine**

Cat. No.: **B15592917**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydروبrowniine is a complex diterpenoid alkaloid belonging to the C19-norditerpenoid alkaloid family. These natural products are predominantly found in plant species of the genus *Delphinium*, a member of the Ranunculaceae family. Diterpenoid alkaloids from *Delphinium* species are known for their diverse and potent biological activities, which has made them a subject of significant interest in pharmacology and drug discovery. This technical guide provides a comprehensive overview of **14-Dehydروبrowniine** and its class of alkaloids, including their natural sources, chemical characteristics, and known biological activities, with a focus on providing detailed experimental methodologies and quantitative data where available.

Chemical Structure and Properties

14-Dehydروبrowniine is structurally related to *browniine*, another diterpenoid alkaloid isolated from *Delphinium* species. The "dehydro" prefix indicates the presence of a double bond, which in this case is at the 14th position of the diterpenoid skeleton.

Table 1: Chemical and Physical Properties of **14-Dehydروبrowniine**

Property	Value	Source
Molecular Formula	C ₂₅ H ₃₉ NO ₇	ChemSrc
CAS Number	4829-56-5	ChemSrc
Molecular Weight	465.58 g/mol	ChemSrc
Class	C19-Norditerpenoid Alkaloid	General Classification

Natural Sources

14-Dehydروبrowniine and its related alkaloids are naturally occurring compounds found in various species of the genus *Delphinium*. For instance, "dehydروبrowniine" has been identified in a liquor extract of a *Delphinium* plant involved in a poisoning case. The alkaloid browniine, a structural analogue, was first isolated from *Delphinium brownii*. These findings underscore the importance of *Delphinium* species as a primary source for this class of alkaloids.

Biological Activities and Therapeutic Potential

Diterpenoid alkaloids from *Delphinium* species exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, cardiotonic, and acetylcholinesterase inhibitory effects. While specific studies on **14-Dehydروبrowniine** are limited, the activities of structurally similar alkaloids provide valuable insights into its potential pharmacological profile.

Anti-inflammatory Activity

Several diterpenoid alkaloids isolated from *Delphinium* species have demonstrated significant anti-inflammatory properties. For example, alkaloids from *Delphinium brunonianum* were found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.^[1] This effect is often mediated through the inhibition of the NF- κ B signaling pathway.

Cytotoxic Activity

The cytotoxic potential of diterpenoid alkaloids against various cancer cell lines has been reported. While specific data for **14-Dehydروبrowniine** is not available, other diterpenoid

alkaloids from *Delphinium* have shown cytotoxic effects. The evaluation of these compounds is crucial for the development of novel anticancer agents.

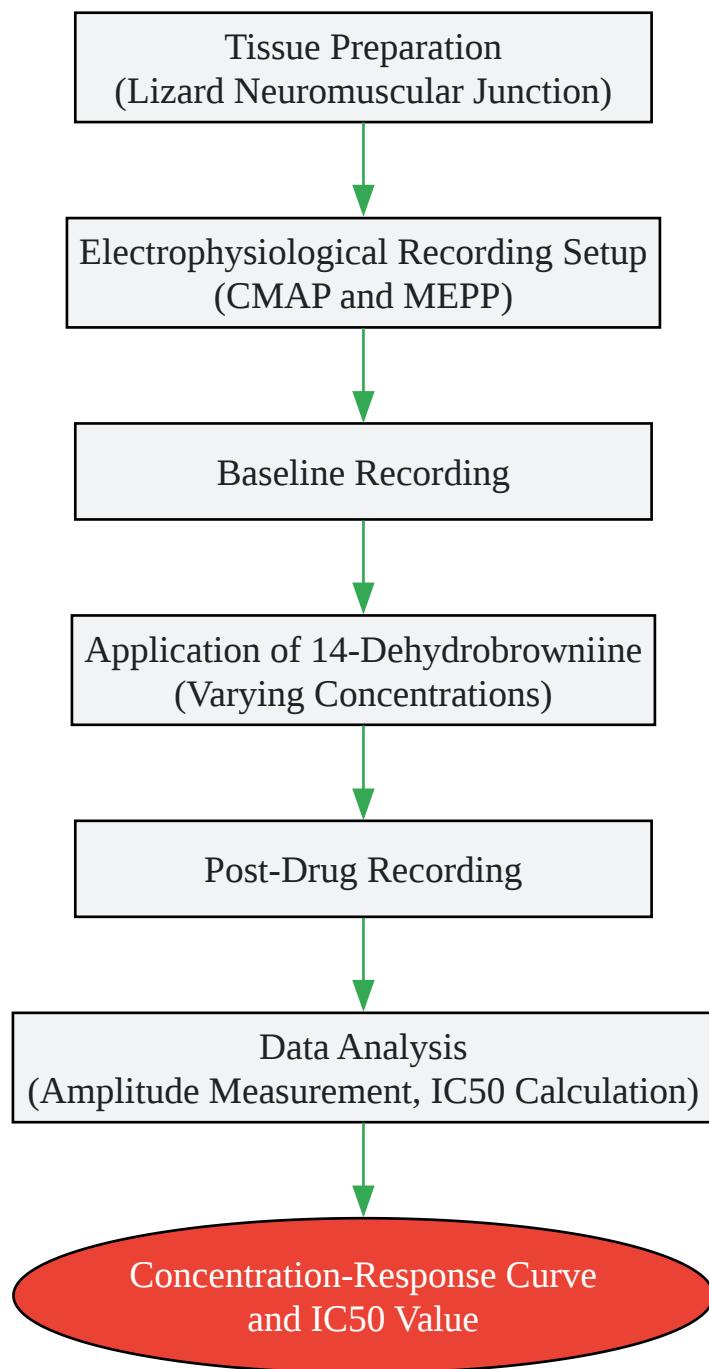
Cardiotonic Activity

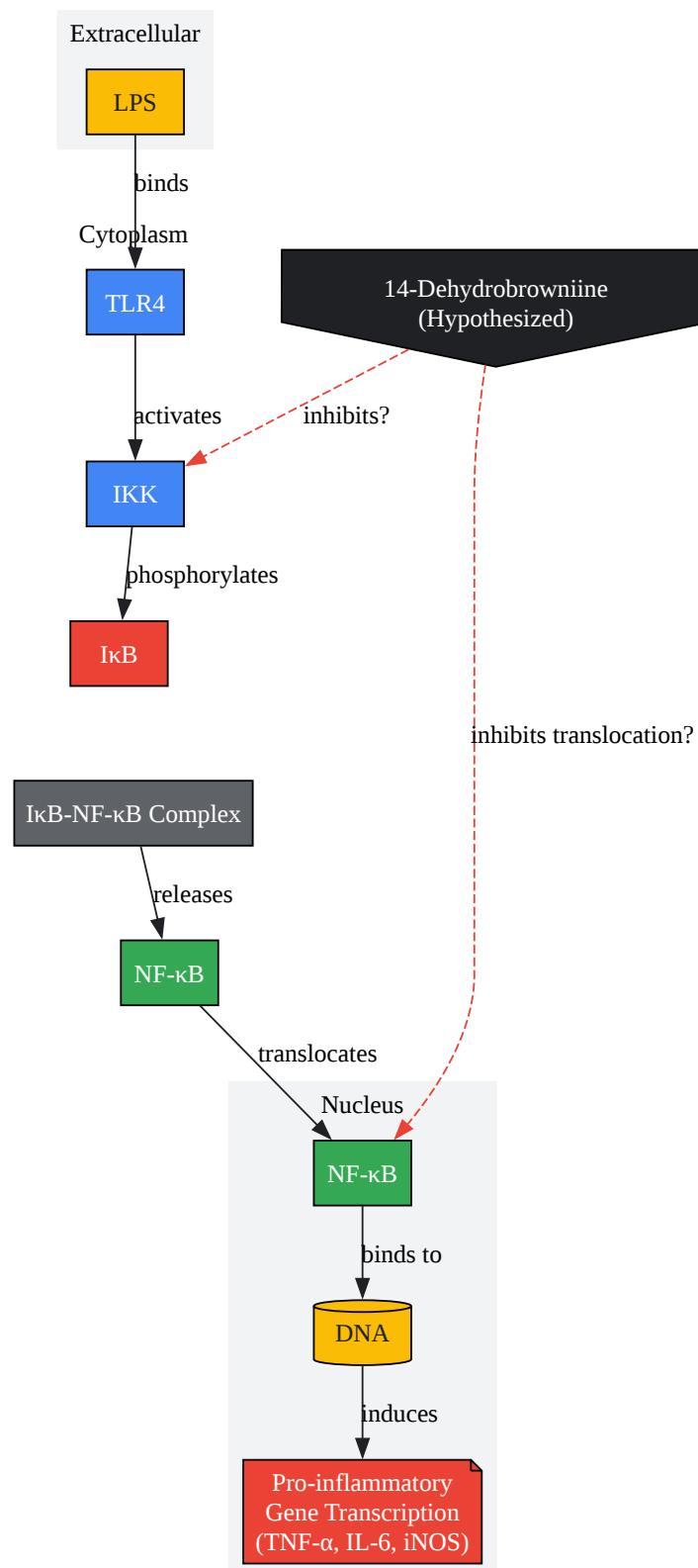
Certain diterpenoid alkaloids have been investigated for their effects on cardiac function. These compounds can modulate cardiac muscle contraction and heart rate. The structure-activity relationship of these alkaloids is complex, with small structural modifications often leading to significant changes in activity.

Acetylcholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Some diterpenoid alkaloids have shown potential as AChE inhibitors.

Table 2: Biological Activities of Related Diterpenoid Alkaloids from *Delphinium* Species


Alkaloid	Biological Activity	Model System	Quantitative Data (IC50)	Reference
Methyllycaconitine (MLA)	Neuromuscular blockade	Lizard muscle	0.32 μ M (CMAP)	[2]
Nudicauline	Neuromuscular blockade	Lizard muscle	-	[2]
14-Deacetyl nudicauline	Neuromuscular blockade	Lizard muscle	-	[2]
Barbinine	Neuromuscular blockade	Lizard muscle	13.2 μ M (CMAP)	[2]
Deltaline	Neuromuscular blockade	Lizard muscle	156 μ M (CMAP)	[2]


Experimental Protocols

Isolation and Characterization of 14-Dehydronbrowniine

A general procedure for the isolation of diterpenoid alkaloids from *Delphinium* species involves the following steps:

- Extraction: The dried and powdered plant material (e.g., whole plant, roots) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
- Chromatographic Separation: The crude alkaloid mixture is then separated into individual compounds using a combination of chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
- Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-MS).
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [14-Dehydrobrowniine and its Class of Diterpenoid Alkaloids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15592917#14-dehydrobrowniine-and-its-class-of-diterpenoid-alkaloids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com